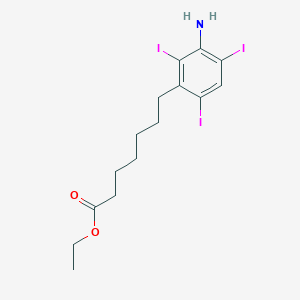

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Description

Properties

IUPAC Name |

ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRSTVREZNQBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161466-39-3 | |

| Record name | Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

An In-depth Technical Guide to the

Introduction

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a complex organic molecule characterized by a heavily substituted aromatic core. Its structure, featuring a tri-iodinated aniline moiety linked to a long-chain fatty acid ester, suggests its potential utility in the field of medical imaging as a precursor to or a derivative of radiocontrast agents. The high atomic number of iodine atoms makes such compounds opaque to X-rays. This guide provides a comprehensive overview of a plausible synthetic route for this compound, designed for researchers and professionals in drug development and chemical synthesis. The proposed synthesis is grounded in established chemical principles and draws analogies from the preparation of structurally related compounds, such as Iopanoic Acid, a known cholecystographic agent.[1][2]

The synthetic strategy is built upon a multi-step process that involves the initial construction of a non-iodinated precursor, followed by a regioselective tri-iodination of the aromatic ring, and concluding with the esterification of the carboxylic acid functionality. This approach allows for controlled introduction of the key structural elements and is designed to maximize yield and purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the molecule at key functional groups. The final ester can be traced back to its corresponding carboxylic acid, which in turn is derived from the iodination of an aminophenyl precursor. This precursor can be assembled from simpler starting materials.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Precursor: 7-(3-Aminophenyl)heptanoic Acid

The synthesis of the key intermediate, 7-(3-aminophenyl)heptanoic acid, is a critical first stage. While direct literature for this specific synthesis is scarce, a robust pathway can be constructed from known organic transformations. A plausible route begins with the synthesis of 7-aminoheptanoic acid, which is then coupled to an aromatic ring. A patent describes the synthesis of 7-aminoheptanoic acid starting from 6-bromocaproic acid ethyl ester and nitromethane.[3]

An alternative and more direct approach involves the functionalization of a pre-formed phenylheptanoic acid derivative. This can be achieved by starting with 7-phenylheptanoic acid, followed by nitration and subsequent reduction.

Protocol 1: Synthesis of 7-(3-Aminophenyl)heptanoic Acid via Nitration and Reduction

Step 1a: Nitration of 7-Phenylheptanoic Acid The introduction of a nitro group at the meta-position of the phenyl ring is achieved through electrophilic aromatic substitution.

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0°C in an ice bath.

-

Slowly add 7-phenylheptanoic acid to the cooled nitrating mixture with constant stirring. The rate of addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture carefully over crushed ice. The precipitated 7-(3-nitrophenyl)heptanoic acid is then collected by vacuum filtration.

-

Wash the solid product with cold water until the washings are neutral and dry the product.

Step 1b: Reduction of the Nitro Group The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. The use of stannous chloride in an alcoholic solvent offers the advantage of potentially simultaneous esterification, although for this guide, we will proceed to the free acid.[4]

-

Dissolve the crude 7-(3-nitrophenyl)heptanoic acid in ethanol in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Add concentrated hydrochloric acid and reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the solution is basic, which will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

Acidify the filtrate with acetic acid to a pH of approximately 4-5 to precipitate the 7-(3-aminophenyl)heptanoic acid.

-

Collect the product by filtration, wash with water, and dry.

Part 2: Tri-iodination of the Aromatic Core

This is the most crucial step in the synthesis, where three iodine atoms are introduced onto the aromatic ring, ortho and para to the activating amino group. The process must be carefully controlled to ensure complete tri-iodination and to minimize the formation of di-iodinated byproducts.[5] The choice of iodinating agent is critical; iodine monochloride (ICl) is a common and effective reagent for this type of transformation.[6]

Protocol 2: Synthesis of 7-(3-Amino-2,4,6-triiodophenyl)heptanoic Acid

-

Suspend 7-(3-aminophenyl)heptanoic acid in an appropriate solvent, such as glacial acetic acid or an aqueous acidic medium.[7]

-

Prepare a solution of iodine monochloride (ICl) in the same solvent. A stoichiometric excess of ICl is required to ensure complete tri-iodination.

-

Gradually add the ICl solution to the suspension of the amino acid with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature, often between 60-90°C.[5]

-

Heat the reaction mixture for several hours (e.g., 2-4 hours) at a maintained temperature (e.g., 85°C) to drive the reaction to completion.[5]

-

After the reaction period, cool the mixture. Any excess ICl can be quenched by the addition of a reducing agent like sodium bisulfite until the characteristic iodine color disappears.[8]

-

The tri-iodinated product, being poorly soluble, will precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining acids and salts, and then dry under vacuum.

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 3. CN103319358B - Preparation method of 7-amino heptanoic acid - Google Patents [patents.google.com]

- 4. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 6. RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT | PDF [slideshare.net]

- 7. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

Introduction: Unveiling a Potential Precursor in Radiocontrast Agent Development

An In-depth Technical Guide to Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound with a molecular structure suggesting its potential as a precursor or a research chemical in the development of non-ionic X-ray contrast agents. The defining feature of this molecule is the triiodinated phenyl ring attached to a heptanoate ester chain. The high atomic number of iodine atoms is responsible for absorbing X-rays, a fundamental property exploited in medical imaging.[1][2] While this specific molecule is listed commercially, it is noted as a product for early discovery research for which analytical data is not extensively provided. Consequently, this guide will leverage data from structurally analogous and well-characterized compounds, such as Iopanoic Acid, to infer and discuss its chemical properties, synthesis, and potential applications.[2][3][4][5][6]

Chemical Structure and Inferred Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with three iodine atoms, an amino group, and a 7-ethoxycarbonylheptyl side chain. This combination of a lipophilic aliphatic chain and a heavily substituted aromatic core will dictate its physical and chemical behavior.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Observation | Rationale/Analogous Compound |

| Molecular Formula | C15H20I3NO2 | Confirmed from supplier data. |

| Molecular Weight | 627.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to light yellow or light brown solid. | Based on the appearance of Iopanoic Acid.[2][3] |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). | Inferred from the solubility of Iopanoic Acid and the presence of the long alkyl chain.[5][7] |

| Melting Point | Expected to be in the range of 150-160°C, likely with decomposition. | Based on the melting point of Iopanoic Acid (150-156°C).[2][5] |

| Stability | Sensitive to light. Should be stored in a tightly closed container, protected from light. | Iodinated compounds, including Iopanoic Acid, are known to be light-sensitive.[5] |

Proposed Synthesis and Purification

A plausible synthetic route to this compound would involve a multi-step process, likely starting from a commercially available aminophenyl derivative, followed by iodination and subsequent alkylation. The following is a proposed, logical synthesis pathway.

Hypothetical Synthesis Protocol

-

Step 1: Iodination of 3-Aminophenylacetic Acid. 3-Aminophenylacetic acid can be tri-iodinated using an iodine source such as iodine monochloride in an appropriate solvent. This electrophilic aromatic substitution is directed by the activating amino group.

-

Step 2: Protection of the Amino Group. The resulting 3-amino-2,4,6-triiodophenylacetic acid would then have its amino group protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent steps.

-

Step 3: Chain Elongation. The protected intermediate can undergo chain elongation. One possible method is conversion to the corresponding acid chloride followed by a reaction with a suitable organocadmium or organocuprate reagent derived from a 6-carbon chain. A more modern approach might involve cross-coupling reactions.

-

Step 4: Esterification. The resulting carboxylic acid is then esterified to the ethyl ester using ethanol under acidic conditions (e.g., Fischer esterification with sulfuric acid catalyst).[8]

-

Step 5: Deprotection of the Amino Group. Finally, the protecting group on the amino function is removed to yield the target compound, this compound.

Synthesis Workflow Diagram

Caption: A proposed multi-step synthesis workflow for this compound.

Purification

The crude product would likely be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product of high purity.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups:

-

Amino Group: The aromatic amino group can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. Its basicity is reduced due to the electron-withdrawing effects of the iodine atoms.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

-

Aromatic Ring and C-I Bonds: The carbon-iodine bonds are the most labile part of the molecule and can be cleaved under certain conditions, such as exposure to UV light or high temperatures, leading to the liberation of iodide.[9] Studies on iodinated contrast media have shown that they are generally chemically stable but can degrade under specific environmental conditions or upon exposure to high-energy radiation.[1]

Analytical Characterization

A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound.

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework and the successful incorporation of the ethyl heptanoate chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a tri-iodinated compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would identify the key functional groups, including the N-H stretches of the amino group, C=O stretch of the ester, and the aromatic C-H and C-C vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection would be the primary method for assessing the purity of the final compound.

-

Elemental Analysis: This would determine the percentage composition of C, H, N, and I, providing further confirmation of the empirical formula.

Exemplary HPLC Protocol for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Potential Applications and Future Research

Given its structure, this compound is a prime candidate for investigation in several areas of drug development and medical imaging:

-

Precursor for Non-ionic X-ray Contrast Agents: The core structure is highly similar to that of established contrast agents. The amino and ester functionalities provide handles for further chemical modification to improve properties like water solubility and reduce toxicity.

-

Research Tool for Thyroid Hormone Studies: Some iodinated compounds, like Iopanoic Acid, are known to interact with thyroid hormone pathways.[6] This molecule could be used as a research tool to study these interactions.[2]

-

Development of Novel Radioligands: With appropriate radiolabeling (e.g., with Iodine-125), this compound could be explored as a potential radioligand for imaging studies.[10]

Future research should focus on the complete synthesis and full analytical characterization of this compound. In vitro and in vivo studies would then be necessary to evaluate its efficacy as a contrast agent, its toxicological profile, and its pharmacokinetic and pharmacodynamic properties.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Iopanoic acid | 96-83-3 [chemicalbook.com]

- 4. Iopanoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. cdn.who.int [cdn.who.int]

- 6. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Compound with Potential for X-ray Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of a Specific Iodine-125-Labeled TRPC5 Radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography | Department of Medicine Blog [connect.uclahealth.org]

In vitro stability of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Technical Whitepaper: In Vitro Stability Profiling of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Executive Summary & Compound Architecture

This compound (hereafter referred to as E-ATPH ) is a synthetic, lipid-soluble iodinated fatty acid ester. Structurally, it functions as a lipophilic prodrug or carrier designed for hepatocyte-selective delivery, often formulated within the lipophilic core of oil-in-water emulsions (e.g., chylomicron remnants) for Computed Tomography (CT) imaging of the liver.

The stability profile of E-ATPH is governed by three distinct pharmacophore vulnerabilities:

-

The Ethyl Ester Moiety: Susceptible to rapid enzymatic hydrolysis by carboxylesterases (CES) in plasma and liver, converting the molecule to its free acid form (active metabolite).

-

The Triiodophenyl Core: Prone to photolytic deiodination and radical-mediated dehalogenation.

-

The Free Aniline (Amino) Group: Susceptible to oxidative stress and N-glucuronidation.

This guide provides a rigorous, non-templated technical workflow for assessing the in vitro stability of E-ATPH, prioritizing mechanistic clarity and data integrity.

Mechanistic Stability Pathways

To accurately profile E-ATPH, one must map its degradation logic. The following DOT diagram illustrates the primary stability and metabolic pathways that must be monitored during in vitro assays.

Caption: Figure 1: Degradation and metabolic pathways of E-ATPH. The primary instability vector is ester hydrolysis, followed by secondary oxidative and photolytic risks.

Experimental Protocols: The Validation Systems

Do not treat stability testing as a checklist. It is a causal investigation . The following protocols are designed to isolate specific degradation mechanisms.

Protocol A: Plasma Stability (Esterase Activity)

Rationale: Ethyl esters are classic substrates for plasma butyrylcholinesterase (BChE) and carboxylesterases. Determining the half-life (

Reagents:

-

Pooled Human/Rat Plasma (Na-Heparin or EDTA). Note: Avoid fluoride/oxalate as they inhibit esterases.

-

Internal Standard (IS): Iopanoic Acid (structurally similar) or deuterated analog.

-

Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

-

Equilibration: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove cryoprecipitates.

-

Spiking: Prepare a 10 mM stock of E-ATPH in DMSO. Spike into plasma to a final concentration of 1 µM (keep DMSO < 0.1% v/v to prevent enzyme inhibition).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense into 200 µL of Stop Solution. Vortex vigorously (10s) to precipitate proteins.

-

Analysis: Centrifuge (4000 x g, 15 min, 4°C). Inject supernatant into LC-MS/MS.

Self-Validating Check: Include a positive control (e.g., Procaine or Enalapril) known to hydrolyze in plasma. If the control is stable, your plasma enzymes are inactive.

Protocol B: Photostability (Iodide Integrity)

Rationale: Triiodinated benzene rings are photosensitive. Liberation of inorganic iodide (

Workflow:

-

Preparation: Dissolve E-ATPH in Ethanol/Water (50:50).

-

Exposure: Place samples in a quartz cuvette. Expose to a Xenon arc lamp (simulating D65 daylight) according to ICH Q1B guidelines (1.2 million lux hours).

-

Dark Control: Wrap a duplicate sample in aluminum foil and incubate alongside the test sample.

-

Assay: Measure free iodide using the Sandell-Kolthoff reaction (catalytic effect of iodine on cerium-arsenic reduction) or Ion Chromatography.

-

Limit: Free iodide should remain < 0.1% of total iodine.

Protocol C: Liver Microsomal Stability (Phase I & II)

Rationale: Once hydrolyzed, the free acid enters the hepatocyte. This assay determines if the lipid chain is further oxidized (Beta-oxidation) or if the amine is conjugated.

Workflow:

-

System: Liver Microsomes (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

-

Cofactors:

-

Phase I: NADPH-regenerating system (for CYP450 activity).

-

Phase II: Uridine 5'-diphospho-glucuronic acid (UDPGA) + Alamethicin (pore-forming agent) to activate UGTs.

-

-

Reaction: Initiate with NADPH/UDPGA. Incubate at 37°C.

-

Termination: Stop with ice-cold ACN at 0, 5, 15, 30, 45, 60 min.

-

Data Output: Calculate Intrinsic Clearance (

) based on the depletion of the parent/free acid.

Analytical Methodology & Data Presentation

Quantification requires high specificity to distinguish the ethyl ester from the free acid.

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: Steep gradient (50% B to 95% B in 3 mins) due to high lipophilicity of E-ATPH.

-

Detection: Positive Electrospray Ionization (ESI+). Monitor transition for Parent

and Free Acid

Data Summary Table:

| Parameter | Metric | Target Specification | Critical Failure Mode |

| Plasma Stability | Half-life ( | < 5 mins (if prodrug) / > 60 mins (if stable carrier) | Rapid hydrolysis in formulation buffer (non-enzymatic). |

| Chemical Hydrolysis | Degradation Rate ( | Stable at pH 7.4 (Buffer) | Hydrolysis during shelf-storage. |

| Photostability | % Free Iodide | < 0.1% | Deiodination (yellowing of solution). |

| Microsomal Clearance | Low to Moderate | Rapid oxidative clearance reducing imaging window. |

References

-

Weichert, J. P., et al. (1995). Hepatocyte-Selective Oil-in-Water Emulsion. Patent WO1995031181A1.[1] (Describes the synthesis and application of 7-(3-amino-2,4,6-triiodophenyl)heptanoate derivatives).

-

Laposata, M. (1998). Fatty acid ethyl esters: ethanol metabolites which mediate ethanol-induced organ damage. Progress in Lipid Research, 37(5), 307-316. (Mechanistic insight into the rapid hydrolysis of fatty acid ethyl esters in vivo).

-

FDA Guidance for Industry. (2021). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Standard regulatory framework for microsomal stability protocols).

-

Counsell, R. E., et al. (1973). Radioiodinated Esters of Cholesterol as Adrenal Scanning Agents. Journal of Nuclear Medicine, 14(10), 777. (Foundational work on the stability of iodinated lipid esters).

Sources

An In-Depth Technical Guide to the Pharmacokinetics of Iodinated Heptanoate Derivatives in Mice

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic principles and methodologies relevant to the study of iodinated heptanoate derivatives in murine models. Heptanoate derivatives, as odd-chain fatty acids, present unique metabolic pathways that are of significant interest in therapeutic and diagnostic development. The addition of iodine introduces further complexity, impacting distribution, metabolism, and excretion, while also enabling imaging applications. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols, bioanalytical techniques, and data interpretation frameworks. We will explore the causality behind experimental design choices, from animal model selection to detailed bioanalytical method validation, ensuring a robust and reproducible approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of these novel compounds.

Introduction to Iodinated Heptanoate Derivatives

Heptanoate is a seven-carbon, odd-chain fatty acid. Unlike even-chain fatty acids, which are metabolized exclusively to acetyl-CoA, the metabolism of odd-chain fatty acids yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2] This propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle, a process known as anaplerosis.[1][3] This unique metabolic fate makes heptanoate derivatives, such as triheptanoin, a valuable therapeutic for metabolic disorders characterized by a deficiency in Krebs cycle intermediates.[4][5]

The introduction of an iodine atom to the heptanoate backbone creates a molecule with dual potential. Firstly, from a pharmacological perspective, halogenation can significantly alter the physicochemical properties of a molecule, affecting its lipophilicity, protein binding, and susceptibility to metabolic enzymes, thereby modifying its pharmacokinetic profile. Secondly, the presence of iodine, particularly a radioactive isotope like ¹²³I or ¹³¹I, allows the molecule to be used as a radiotracer for imaging techniques like Single Photon Emission Computed Tomography (SPECT).[6] This makes iodinated heptanoate derivatives promising candidates for both targeted therapeutics and diagnostic agents, for example, in tracking myocardial fatty acid metabolism.[6]

Understanding the complete pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical for the translation of these compounds from preclinical models to clinical applications.[7] This guide outlines the core principles and practical steps for conducting such studies in mice, the most common preclinical model for initial PK screening.

Preclinical Pharmacokinetic Study Design

A well-designed PK study is fundamental to generating reliable data. The choices made in the design phase directly impact the quality and interpretability of the results.[8]

Rationale for the Murine Model

Mice are frequently selected for initial in vivo PK studies due to several pragmatic and physiological advantages:

-

Cost-Effectiveness and High Throughput: Their small size, rapid breeding cycle, and lower housing costs allow for larger sample sizes and more extensive screening of multiple compounds or formulations.[9]

-

Genetic Homogeneity: The availability of inbred strains reduces inter-subject variability, leading to more statistically robust data with fewer animals.[9]

-

Established Protocols: Decades of research have resulted in well-validated and standardized protocols for dosing, sampling, and data analysis in mice.[9][10]

-

Humanized Models: For specific applications, transgenic mice (e.g., expressing human FcRn receptors) can provide more predictive data on the clearance of certain therapeutic modalities.[7]

It is crucial, however, to acknowledge the metabolic differences between mice and humans. Mice generally have a faster metabolic rate, which can lead to shorter drug half-lives compared to humans.[11] Therefore, data from murine studies should be carefully interpreted and often requires interspecies scaling to predict human pharmacokinetics.[11]

Dosing Strategy and Route of Administration

The route of administration is dictated by the intended clinical application of the derivative.

-

Intravenous (IV) Bolus: This route is essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) with 100% bioavailability.[10] Data from IV administration serves as the benchmark against which other routes are compared.

-

Oral Gavage (PO): For compounds intended for oral delivery, this route is used to assess oral bioavailability (F%). The compound must be formulated in a suitable vehicle (e.g., corn oil, carboxymethylcellulose) that ensures stability and facilitates absorption.[10]

-

Intraperitoneal (IP): While common in preclinical research for its convenience, IP administration can lead to variable absorption kinetics and potential first-pass metabolism in the liver, making it less ideal for definitive PK studies compared to IV or PO routes.[10]

The dose level should be selected based on prior in vitro toxicity data and the expected therapeutic or imaging concentration.

Experimental Protocols and Methodologies

Workflow for a Murine Pharmacokinetic Study

The following diagram outlines a typical workflow for a single-compound PK study in mice.

Caption: High-level workflow for a typical pharmacokinetic study in mice.

Serial Blood Sampling Protocol

To construct a full PK profile from a small number of mice, a serial bleeding protocol is highly effective.[9]

Objective: To collect multiple blood samples from a single mouse at predefined time points post-dosing.

Materials:

-

C57BL/6 or BALB/c mice (typically 5 per group)[9]

-

Dosing vehicle and syringe

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Lancets for submandibular vein puncture

-

Centrifuge

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least 5 days prior to the study.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum, especially for oral studies, to reduce variability in gastric emptying.

-

Pre-dose Sample (t=0): Collect a small blood sample (approx. 30-50 µL) immediately before drug administration.

-

Dosing: Administer the iodinated heptanoate derivative via the chosen route (e.g., tail vein injection for IV). Record the exact time.

-

Post-dose Sampling: Collect blood samples at specified time points. A typical schedule for an IV study might be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours.[9] Sampling is often performed via submandibular vein puncture.

-

Plasma Preparation: Immediately after collection, place blood on ice. Centrifuge at ~2,000 x g for 10 minutes at 4°C to separate plasma.

-

Storage: Transfer the supernatant (plasma) to a new, labeled tube and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity, specificity, and speed.[12][13]

Objective: To develop and validate a robust method for the accurate quantification of the iodinated heptanoate derivative and its potential metabolites.

Protocol:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (IS) to 1 volume of plasma.[14][15] The IS should be a structurally similar molecule to correct for variability in extraction and instrument response.

-

Vortex for 3 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[15]

-

Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

-

-

Chromatographic Separation (LC):

-

Column: A reverse-phase C18 column is typically used for separating fatty acid-like molecules (e.g., Agilent ZORBAX SB-C18).[14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed to separate the analyte from endogenous plasma components.[14]

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules, typically run in negative ion mode.[13]

-

Detection: A triple-quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the mass-to-charge ratio, m/z, of the parent molecule) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.[13] This highly specific transition provides excellent selectivity and minimizes interference.

-

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, stability, and recovery to ensure data integrity.[12]

Pharmacokinetic Analysis and Interpretation

Data Analysis and Key Parameters

Once plasma concentrations are determined at each time point, a plasma concentration-time curve is plotted. Non-compartmental analysis (NCA) is then used to calculate key PK parameters.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time at which Cmax is reached | Reflects the speed of absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the drug. |

| t½ | Elimination Half-Life | The time required for the plasma concentration to decrease by 50%. |

| CL | Clearance | The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination processes. |

| Vd | Volume of Distribution | An apparent volume that describes how the drug distributes between plasma and the rest of the body. |

| F% | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |

Expected ADME Profile of an Iodinated Heptanoate Derivative

Absorption:

-

Following oral administration of a triheptanoin formulation, the triglyceride is first hydrolyzed by lipases in the gut into glycerol and free iodinated heptanoate, which is then absorbed.[4] The rate of this hydrolysis and subsequent absorption will determine Tmax and Cmax.

Distribution:

-

Once in circulation, the iodinated heptanoate will distribute throughout the body. Its Vd will be influenced by its lipophilicity and plasma protein binding. Most iodinated contrast agents exhibit low plasma protein binding and distribute within the extracellular fluid.[16] However, as a fatty acid, the heptanoate derivative may show broader distribution.

Metabolism:

-

The metabolic fate is a critical aspect. Heptanoate itself undergoes β-oxidation in the mitochondria of various tissues.[2][17] This process cleaves two-carbon acetyl-CoA units until a final three-carbon propionyl-CoA molecule remains.[18][19]

-

The presence and position of the iodine atom can significantly alter this process. If the iodine is near the carboxylic acid, it may sterically hinder the β-oxidation enzymes. If it is further down the chain, oxidation may proceed until the iodinated portion is reached.

-

Another potential metabolic pathway is dehalogenation, where the iodine atom is cleaved from the carbon backbone. The body's ability to do this will influence both the PK of the parent compound and the potential for free iodide to accumulate, for example in the thyroid.[20]

-

The liver is a primary site of fatty acid metabolism, where heptanoate can also be converted into C5-ketone bodies (β-hydroxypentanoate and β-ketopentanoate), which are then circulated and used as an energy source by other tissues.[3][21]

Caption: Potential metabolic pathways for an iodinated heptanoate derivative.

Excretion:

-

Small, water-soluble molecules are typically eliminated via the kidneys.[16] Most conventional iodinated contrast media are excreted largely unchanged in the urine through glomerular filtration.[16][22]

-

Metabolites of the heptanoate derivative (e.g., smaller chain fatty acids) will be eliminated through various pathways. Free iodide is actively taken up by the thyroid and kidneys and excreted in urine.[20]

Conclusion and Future Directions

The pharmacokinetic evaluation of iodinated heptanoate derivatives in mice is a multi-faceted process that requires careful experimental design, robust bioanalytical methodology, and a nuanced understanding of fatty acid metabolism. The insights gained from these preclinical studies are invaluable for predicting human pharmacokinetics, establishing safe and effective dosing regimens, and guiding the clinical development of these promising dual-purpose molecules. Future work should focus on quantitative tissue distribution studies to understand organ-specific uptake, particularly in target tissues like the heart and tumors, and on detailed metabolite identification to fully elucidate the biotransformation pathways and their implications for efficacy and safety.

References

-

Iodinated Contrast: Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

-

Beta Oxidation of Odd Chain Fatty Acids - Free Sketchy MCAT Lesson. Sketchy. [Link]

-

β-Oxidation of Odd Chain Fatty Acids. Atlas: School AI Assistant. [Link]

-

Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Fatty Acid beta-Oxidation. AOCS. [Link]

-

Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. IntechOpen. [Link]

-

6.11: Fatty Acid Oxidation. Biology LibreTexts. [Link]

-

Parenteral and enteral metabolism of anaplerotic triheptanoin in normal rats. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin. Clinical and Translational Science. [Link]

-

Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain. Journal of Neurochemistry. [Link]

-

Parenteral and enteral metabolism of anaplerotic triheptanoin in normal rats. II. Effects on lipolysis, glucose production, and liver acyl-CoA profile. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

An overview of the clinical pharmacokinetics of x-ray contrast media. Clinical Pharmacokinetics. [Link]

-

CONTRAST MEDIA. University of Wisconsin Department of Radiology. [Link]

-

Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders. Frontiers in Genetics. [Link]

-

Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. International Journal of Analytical Chemistry. [Link]

-

Iodomethylated fatty acid metabolism in mice and dogs. Journal of Nuclear Medicine. [Link]

-

Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]

-

V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

-

Using Mouse Data to Establish PK/PD Relationships. InnoSer. [Link]

-

Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. MDPI. [Link]

-

Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Semantic Scholar. [Link]

-

Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

-

Interspecies pharmacokinetic scaling of some iodinated organic acids. Journal of Pharmacy and Pharmacology. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

-

Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. Publisso. [Link]

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]

-

Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Agno Pharmaceuticals. [Link]

-

New insights into iodide metabolism based on preclinical models: impact on radiotherapy efficacy and protection against radioactive iodine exposure. bioRxiv. [Link]

-

The Impact of Dietary Iodine Intake on Lipid Metabolism in Mice. Endocrine Research. [Link]

-

The impact of dietary iodine intake on lipid metabolism in mice. PubMed. [Link]

Sources

- 1. Beta Oxidation of Odd Chain Fatty Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

- 6. Iodomethylated fatty acid metabolism in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]

- 8. fda.gov [fda.gov]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotechfarm.co.il [biotechfarm.co.il]

- 11. Interspecies pharmacokinetic scaling of some iodinated organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneonatalsurg.com [jneonatalsurg.com]

- 13. agnopharma.com [agnopharma.com]

- 14. Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. urology-textbook.com [urology-textbook.com]

- 17. aocs.org [aocs.org]

- 18. atlas.org [atlas.org]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. New insights into iodide metabolism based on preclinical models: impact on radiotherapy efficacy and protection against radioactive iodine exposure | bioRxiv [biorxiv.org]

- 21. Parenteral and enteral metabolism of anaplerotic triheptanoin in normal rats. II. Effects on lipolysis, glucose production, and liver acyl-CoA profile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. radiology.wisc.edu [radiology.wisc.edu]

Biodistribution of Tri-iodinated Phenyl Compounds in Rodent Models

Technical Guide & Protocol Optimization

Executive Summary

This technical guide addresses the pharmacokinetic (PK) and biodistribution profiling of 2,4,6-triiodinated benzene derivatives in rodent models. These compounds form the chemical scaffold of modern Iodinated Contrast Media (ICM)—including monomers (e.g., Iohexol, Iopamidol) and dimers (e.g., Iodixanol).

For drug development professionals, understanding the biodistribution of this scaffold is critical not merely for imaging efficacy, but for toxicological risk assessment. The tri-iodinated phenyl ring provides radiopacity, but the side chains determine hydrophilicity, osmolality, and viscosity—factors that dictate renal clearance rates, tissue retention, and potential nephrotoxicity (Contrast-Induced Nephropathy, CIN).

This guide synthesizes experimental protocols with mechanistic insights, moving beyond standard operating procedures to explain the causality behind biodistribution data in Wistar and Sprague-Dawley rat models.

Chemical Determinants of Biodistribution

The biodistribution of tri-iodinated compounds is governed by three physicochemical pillars. A Senior Scientist must evaluate these before designing an in vivo study:

-

Hydrophilicity: The benzene ring is naturally lipophilic. Hydroxyl-rich amide side chains are added to mask this lipophilicity, preventing cell membrane penetration.[1] Result: These compounds are extracellular fluid (ECF) markers and do not cross the Blood-Brain Barrier (BBB) or cell membranes under normal physiological conditions.

-

Osmolality:

-

Viscosity: Dimers are significantly more viscous.[2] This alters renal hemodynamics, potentially slowing tubular flow and increasing dwell time in the renal medulla, a critical factor in biodistribution studies focusing on renal safety.

Physiological Mechanisms: The Two-Compartment Model

In rodents, tri-iodinated compounds follow a classic Two-Compartment Open Model :

-

Central Compartment (V1): The vascular space. Rapid mixing occurs immediately post-injection (IV).

-

Peripheral Compartment (V2): The extracellular fluid (interstitial space). The compound redistributes here rapidly (Distribution Phase,

). -

Elimination: There is no significant metabolism .[1] Elimination is exclusively via glomerular filtration (Elimination Phase,

).

Diagram: Pharmacokinetic Flow & Compartmental Logic

The following diagram illustrates the biodistribution pathway and the logic for sampling points.

Caption: Two-compartment biodistribution model of tri-iodinated compounds. Note the bidirectional equilibrium between plasma and ECF, and the unidirectional elimination via kidneys.

Experimental Framework & Protocols

Objective: To quantify plasma clearance, volume of distribution, and tissue accumulation (specifically renal).

Animal Model Selection

-

Species: Rat (Wistar or Sprague-Dawley).

-

Justification: Rats provide sufficient blood volume for serial sampling (approx. 250-300g body weight) without requiring satellite groups for every timepoint, reducing inter-animal variability.

-

Pre-study Prep: Acclimatization for 7 days. Fasting is generally not required unless specific metabolic baselines are needed, as dehydration exacerbates renal toxicity (a confounding variable).

Administration Protocol

-

Route: Intravenous (IV) via lateral tail vein.

-

Dose:

-

Diagnostic Equivalent: 300 mg Iodine/kg (mimics clinical imaging).

-

Toxicity Challenge: 3 - 4 g Iodine/kg (high load for nephrotoxicity assessment).

-

-

Technique: Use a 24G catheter to ensure consistent delivery rate (2 mL/min). Bolus injection mimics the clinical "contrast enhancement" phase.

Sampling Workflow

Trustworthiness Check: A robust PK study requires precise timing. Missed early points compromise the distribution phase (

| Timepoint | Sample Type | Physiological Phase | Purpose |

| 0 min | Blood (Pre-dose) | Baseline | Blank matrix for LC-MS/MS calibration. |

| 2, 5, 10 min | Blood | Distribution ( | Calculate initial volume of distribution ( |

| 30, 60, 120 min | Blood | Elimination ( | Calculate Clearance ( |

| 24 Hours | Blood & Urine | Terminal | Total recovery calculation. |

| Terminal | Tissue (Kidney) | Retention | Quantify cortical vs. medullary accumulation. |

Tissue Collection & Processing

-

Perfusion: At terminal sacrifice, perfuse with saline to remove blood-pool iodine. This distinguishes tissue-retained compound from compound circulating in capillaries.

-

Homogenization: Weigh kidney samples wet. Homogenize in deionized water (1:4 w/v).

-

Protein Precipitation: Add acetonitrile (ACN) to homogenate (3:1 ratio) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins. Supernatant is used for analysis.[5][6]

Analytical Methodologies

While iodine quantification (ICP-MS or X-ray fluorescence) is possible, LC-MS/MS is the gold standard for specificity, capable of distinguishing the parent tri-iodinated compound from potential impurities or metabolites (though rare).

Protocol: LC-MS/MS for Tri-iodinated Benzenes[8]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

-

Mobile Phase:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

Transitions (MRM):

-

Internal Standard: Use a deuterated analog (e.g., Iohexol-d5) or a structurally similar analogue like Iopromide if isotopic labels are unavailable.

Diagram: Analytical & Experimental Workflow

Caption: Step-by-step workflow from animal preparation to LC-MS/MS quantification.

Data Interpretation & Safety Assessment

Pharmacokinetic Parameters

Data should be fitted to a two-compartment model using software like WinNonlin or Phoenix.

-

(Half-life): Typically 20–40 minutes in rats. Prolonged

-

(Volume of Distribution at Steady State): Should approximate ECF volume (~200-300 mL/kg). If

- (Clearance): Should approximate GFR (Glomerular Filtration Rate).

Renal Retention & Toxicity

The "Safety" aspect of biodistribution focuses on the kidney.

-

Cortical Retention: Usually indicates tubular reabsorption (proximal tubule).

-

Medullary Retention: Common with viscous dimers (Iodixanol). The high viscosity slows tubular flow, causing "stalling" in the loops of Henle. This retention is a precursor to tubular necrosis.

-

Vacuolization: Histopathology often shows cytoplasmic vacuoles in proximal tubule cells.[2] These are lysosomes filled with the tri-iodinated compound.

Comparison Table: Typical Biodistribution Metrics (Rat Model)

| Parameter | Monomer (e.g., Iohexol) | Dimer (e.g., Iodixanol) | Interpretation |

| Plasma | ~25 min | ~30 min | Dimers may clear slightly slower due to size/viscosity. |

| Renal Excretion (24h) | > 90% dose | > 90% dose | Both are exclusively renal eliminated. |

| Fecal Excretion | < 2% | < 5% | Biliary excretion is negligible. |

| Kidney Iodine (24h) | Low | Higher | Dimers show higher retention in the medulla. |

| BBB Permeability | Negligible | Negligible | Only crosses if BBB is disrupted (e.g., stroke model). |

References

-

Duan, S., et al. (2018). "Comparison of iohexol and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model."[10] Archives of Toxicology. Link

-

Frenzel, T., et al. (2013). "The effect of iodinated contrast agent properties on renal kinetics and oxygenation." Investigative Radiology. Link

-

Jacobsen, P.B., et al. (1997). "Elimination of the non-ionic X-ray contrast media iodixanol and iohexol in patients with severely impaired renal function." Nephrology Dialysis Transplantation. Link

-

Agilent Technologies. "Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS." Application Note. Link

-

BenchChem. "Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability in Rats Using Iobitridol." Technical Guide. Link

Sources

- 1. What is the mechanism of Iohexol? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics [mdpi.com]

- 5. Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS | Separation Science [sepscience.com]

- 6. superfund.berkeley.edu [superfund.berkeley.edu]

- 7. Simultaneous determination of three iodinated contrast media in human plasma by LC/MS-MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of iodinated contrast agent properties on renal kinetics and oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Contrast-Induced Acute Kidney Injury Model Based on the 5/6-Nephrectomy Rat and Nephrotoxicological Evaluation of Iohexol and Iodixanol In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of iohexol and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elimination of the non-ionic X-ray contrast media iodixanol and iohexol in patients with severely impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovering the Biological Targets of Amino-Iodinated Compounds: An In-depth Technical Guide

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] Amino-iodinated compounds have emerged as a privileged class of molecules, not only as therapeutic candidates but also as versatile chemical probes for target deconvolution.[3] Their unique chemical reactivity, particularly the ability of the carbon-iodine bond to engage with nucleophilic residues on proteins, makes them powerful tools for forging covalent linkages with their cognate targets. This guide provides an in-depth exploration of the core strategies employed to uncover these molecular interactions. We will delve into the mechanistic underpinnings and practical workflows of Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling (PAL), and other seminal chemical proteomics techniques.[4][5] By synthesizing technical protocols with field-proven insights, this document serves as a comprehensive resource for researchers aiming to illuminate the mechanism of action of amino-iodinated compounds.

Introduction: The Strategic Value of Amino-Iodinated Compounds

The journey of a drug from a phenotypic "hit" to a clinical candidate is contingent upon understanding its mechanism of action, a process fundamentally anchored in identifying its biological target(s).[1] Amino-iodinated compounds, particularly those featuring an iodine atom on an aromatic ring, possess a unique combination of stability and latent reactivity that makes them exceptionally suited for this purpose.

Chemical Properties and Covalent Engagement

The carbon-iodine (C-I) bond on an sp2-hybridized carbon, such as in an iodo-tyrosine or iodo-phenylalanine derivative, is susceptible to nucleophilic attack by suitably positioned and activated amino acid residues within a protein's binding pocket.[6] This reactivity is often unmasked upon non-covalent binding, which increases the effective molarity and orients the electrophilic iodine in proximity to a nucleophilic residue like cysteine or serine.[7][8] This directed reactivity allows the compound to act as a "warhead," forming a permanent covalent bond with its target protein.[9][10] This covalent and irreversible interaction is the cornerstone of many target identification strategies, as it creates a stable complex that can withstand stringent biochemical purification steps.[11][12]

Versatility as Chemical Probes

Beyond their potential as targeted covalent inhibitors, the inherent reactivity of amino-iodinated compounds makes them ideal starting points for the design of sophisticated chemical probes.[3][13] By incorporating additional functionalities such as reporter tags (e.g., biotin, fluorescent dyes) or photoreactive groups, these molecules can be transformed into powerful tools for a variety of chemical proteomics workflows.[5][11] These probes enable the sensitive and specific detection, enrichment, and ultimate identification of target proteins from complex biological mixtures like cell lysates or even living cells.[5]

Core Methodologies for Target Identification

A multi-pronged approach is often necessary to confidently identify and validate the biological target of an amino-iodinated compound. Here, we detail the most robust and widely adopted strategies.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[11][14] Amino-iodinated compounds can serve as the "warhead" component of an activity-based probe (ABP) to covalently label active-site residues of target proteins.[12][14]

2.1.1 Principle of ABPP

The core of ABPP lies in the design of an ABP, which typically consists of three components: a reactive group (the warhead), a linker, and a reporter tag.[14][15] For our purposes, the amino-iodinated moiety serves as the electrophilic warhead.[12][15] The probe is designed to mimic the natural substrate or a known inhibitor to direct it to the active site of a specific protein or protein family.[11] Covalent modification occurs only when the target enzyme is in a catalytically competent state, thus providing a readout of protein function, not just abundance.[12]

2.1.2 Experimental Workflow: Competitive ABPP

A common application of ABPP in target deconvolution is the competitive profiling format. This workflow is designed to identify the targets of an unlabeled compound by measuring its ability to compete with a broad-spectrum, tagged ABP for binding to the proteome.

Protocol: Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)

-

Proteome Preparation: Harvest cells or tissues and prepare a soluble proteome lysate under native conditions. Divide the lysate into two equal aliquots: a control (e.g., DMSO vehicle) and an experimental (treated with the amino-iodinated compound).

-

Competitive Incubation: Incubate both aliquots for a defined period (e.g., 30-60 minutes) to allow the amino-iodinated compound to bind to its target(s) in the experimental sample.

-

Probe Labeling: Treat both the control and experimental lysates with a broad-spectrum, alkyne-functionalized iodoacetamide probe (IA-alkyne). This probe will covalently label accessible, reactive cysteine residues throughout the proteome. In the experimental sample, targets bound by the amino-iodinated compound will be inaccessible to the IA-alkyne probe.[15]

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[15] Add an azide-functionalized reporter tag to each sample. Crucially, use isotopically distinct tags (e.g., "light" and "heavy" TEV-biotin tags) for the control and experimental samples, respectively.[15]

-

Protein Enrichment & Digestion: Combine the two labeled proteomes. Enrich the biotin-tagged proteins using streptavidin affinity chromatography. Digest the enriched proteins on-bead, typically with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of "light" and "heavy" isotopic peptide pairs. A significant reduction in the heavy/light ratio for a particular protein indicates that the amino-iodinated compound successfully competed with the IA-alkyne probe for binding, identifying it as a primary target.[15]

Photoaffinity Labeling (PAL)

Photoaffinity labeling (PAL) is another indispensable technique for target identification that uses light to initiate a covalent bond between a probe and its target protein.[16] This method is particularly advantageous for capturing both high and low-affinity interactions and can be performed in living cells, providing a snapshot of target engagement in a more physiological context.[4][16]

2.2.1 Principle and Probe Design

A PAL probe based on an amino-iodinated compound requires the incorporation of two key additional moieties: a photoreactive group and a reporter tag.[16]

-

Photoreactive Group: Typically a diazirine or aryl azide. Upon irradiation with UV light of a specific wavelength, this group forms a highly reactive carbene or nitrene intermediate, which rapidly and indiscriminately forms a covalent bond with any nearby amino acid residue.[17][18]

-

Reporter Tag: An alkyne or azide handle for subsequent click chemistry-based ligation of biotin or a fluorophore, enabling enrichment and detection.[16]

The design of the PAL probe is critical; the modifications must not significantly perturb the compound's binding affinity for its target.[17]

2.2.2 Experimental Workflow

The PAL workflow converts a non-covalent, reversible binding event into a permanent, covalent linkage upon UV activation.[17]

Protocol: Photoaffinity Labeling for Target Identification

-

Probe Incubation: Treat live cells or cell lysate with the PAL probe. Allow the probe to incubate and bind to its target protein(s) under non-denaturing conditions.

-

UV Crosslinking: Expose the sample to UV light (e.g., 365 nm for diazirines) to activate the photoreactive group.[17] This generates a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[17]

-

Cell Lysis & Click Chemistry: If working with live cells, lyse them to release the proteins. Add a reporter tag (e.g., Biotin-Azide) to the lysate via click chemistry to tag the crosslinked protein-probe complexes.

-

Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein complexes, separating them from the rest of the proteome.

-

On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Elute the proteins or perform an on-bead tryptic digest to generate peptides.

-

Mass Spectrometry: Analyze the peptides using LC-MS/MS to identify the proteins that were covalently captured by the PAL probe.[17]

-

Validation: Putative targets should be validated using orthogonal methods, such as competitive binding assays or genetic knockdown experiments.

Complementary Chemical Proteomics Strategies

While ABPP and PAL are powerful, unbiased methods, other approaches can provide crucial validation and complementary data.

| Method | Principle | Advantages | Limitations |

| Affinity Chromatography | The amino-iodinated compound is immobilized on a solid support (e.g., beads). Cell lysate is passed over the support, and binding proteins are "fished out," eluted, and identified by MS.[19] | Relatively straightforward; does not require probe synthesis if the parent compound can be immobilized. | Can suffer from high non-specific binding; may miss transient or weak interactions. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the soluble protein fraction is analyzed. A shift in the melting temperature indicates target engagement.[1] | Label-free; can be performed in live cells and tissues. | Requires specific antibodies for Western blot analysis or can be resource-intensive if performed with MS (thermal proteome profiling). |

Data Interpretation and Target Validation: The Pillars of Trustworthiness

Identifying a list of putative protein targets via mass spectrometry is only the first step. Rigorous data analysis and orthogonal validation are essential to distinguish true biological targets from non-specific binders.

-

Quantitative Analysis: Employ label-based or label-free quantification to rank protein "hits." In competitive ABPP, true targets should show a dose-dependent decrease in probe labeling. In PAL and affinity pulldowns, true targets should be significantly enriched over background proteins.

-

Competition Binding: Validate direct interaction by demonstrating that the original, unmodified amino-iodinated compound can compete away the binding/labeling of its tagged probe derivative (e.g., PAL probe) in a dose-dependent manner.

-

Orthogonal Assays: Confirm target engagement in a cellular context using methods like CETSA.

-

Biological Validation: Use techniques like siRNA/CRISPR-mediated gene knockdown or knockout to demonstrate that the identified target is responsible for the compound's observed phenotype.

Conclusion and Future Perspectives

The methodologies described in this guide—ABPP, PAL, and affinity-based proteomics—represent a powerful and synergistic toolkit for elucidating the biological targets of amino-iodinated compounds.[4][5] The choice of strategy depends on the specific compound, the biological question, and available resources. The covalent nature of amino-iodinated compounds provides a distinct advantage, enabling the formation of stable drug-target complexes that facilitate robust biochemical analysis. As mass spectrometry technologies continue to advance in sensitivity and throughput, these chemical proteomics approaches will become even more powerful, accelerating the journey from hit compound to validated drug candidate and shedding new light on complex biological processes.

References

- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science.

- Photoaffinity labeling in target- and binding-site identification. PMC.

- Chemical Proteomics. Evotec.

- Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.

- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.

- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.

- Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.

- Activity-based protein profiling: A graphical review. PMC.

- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.

- Activity based Protein Profiling (Abpp). Creative Biolabs.

- Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate.

- Photoaffinity Labeling in Target- and Binding-Site Identification. ResearchGate.

- Photoaffinity Labelling. Domainex.

- Photoaffinity Labeling (PAL). Creative Biolabs.

- Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs). Korea University Pure.

- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC.

- Chemical design of radioiodinated probes with a metabolizable linkage for target-selective imaging of systemic amyloidosis. PubMed.

- Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry.

- Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.

- The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. PMC.

- The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.

- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Preprints.org.

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC.

- Reactive chemistry for covalent probe and therapeutic development. PMC.

- Characterising covalent warhead reactivity. IJCRT.org.

- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.

- Biological target – Knowledge and References. Taylor & Francis.

- Recent advances in the development of covalent inhibitors. PMC.

- Drug Discovery - Target Identification in Drug Design and Development. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]

- 4. Chemical Proteomics | Evotec [evotec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 18. pure.korea.ac.kr [pure.korea.ac.kr]

- 19. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols for Intravenous Administration of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate as a Novel Lipophilic Contrast Agent

Disclaimer: Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a novel compound with limited publicly available data. The following application notes and protocols are constructed as a theoretical framework based on its chemical structure and established principles for the intravenous administration of iodinated contrast agents and lipophilic drug delivery systems. This guide is intended for preclinical research and development purposes and requires extensive experimental validation before any clinical application.

Introduction: A Paradigm for Lipophilic Contrast Agents

This compound represents a new frontier in radiographic contrast media. Its core structure features a tri-iodinated phenyl ring, the cornerstone of all clinically approved iodinated contrast agents, which is responsible for the attenuation of X-rays.[1][2] However, the addition of a seven-carbon heptanoate ethyl ester chain introduces significant lipophilicity. This unique characteristic differentiates it from conventional water-soluble contrast agents and suggests novel pharmacokinetic and biodistribution profiles.

The inherent lipophilicity of this molecule makes direct intravenous injection in an aqueous solution unfeasible. Therefore, we propose a lipid-based nanoformulation strategy, specifically a lipid nanoemulsion (LNE), to enable systemic administration. LNEs are well-established, biocompatible delivery systems for lipophilic drugs, offering advantages such as improved solubility, stability, and the potential for targeted delivery.[3][4][5]

This document provides a comprehensive guide for the formulation, preclinical administration, and safety evaluation of an LNE formulation of this compound for intravenous use in research settings.

Physicochemical Profile & Formulation Rationale

The successful intravenous delivery of this agent is predicated on a formulation that can safely and effectively transport a highly lipophilic molecule within the aqueous environment of the bloodstream.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of this compound based on its chemical structure. These predictions underscore the necessity of a specialized formulation.

| Property | Predicted Value / Characteristic | Rationale & Implication for IV Formulation |

| Molecular Formula | C₁₅H₂₀I₃NO₂ | High molecular weight due to three iodine atoms. |

| CAS Number | 161466-39-3 | Unique identifier for this specific chemical entity. |

| Aqueous Solubility | Very Low | The long alkyl chain (heptanoate) and ethyl ester group significantly reduce water solubility. Direct injection would lead to precipitation and embolism. |

| Lipophilicity (LogP) | High | The molecule is expected to partition preferentially into lipids. This property is ideal for incorporation into a lipid-based delivery system. |

| Chemical Stability | Moderate | The ester linkage may be susceptible to hydrolysis, especially at non-neutral pH. The amino group can undergo oxidation. Formulation must ensure stability. |

| Physical Form | Likely a solid or viscous oil | Based on similar iodinated aromatic compounds. |

Rationale for Lipid Nanoemulsion (LNE) Formulation

An LNE formulation is proposed to overcome the solubility challenges. This system consists of oil droplets, stabilized by surfactants, dispersed in an aqueous phase. The this compound would be dissolved within the oil core of the nanoparticles.

Key Advantages of LNE:

-

Enhanced Solubility: Enables administration of the lipophilic compound at a clinically relevant concentration.

-

Biocompatibility: Utilizes generally recognized as safe (GRAS) excipients like vegetable oils and phospholipids.[5]

-

Stability: Protects the active compound from degradation in the bloodstream.

-

Controlled Particle Size: Sub-200 nm particles can avoid rapid clearance by the reticuloendothelial system (RES) and are suitable for sterile filtration.[6]

Protocol: Preparation and Characterization of LNE Formulation

This protocol details the preparation of a stable LNE formulation of this compound using a hot high-pressure homogenization method.[2]

Materials and Equipment

-

Active Compound: this compound (purity >98%)

-

Oil Phase: Medium-chain triglycerides (MCT) or a mixture of MCT and soybean oil (1:1 w/w)

-

Aqueous Phase: Water for Injection (WFI)

-

Primary Surfactant: Soybean Lecithin or another suitable phospholipid

-

Co-surfactant (optional): Polysorbate 80 (Tween® 80)

-

Tonicity Agent: Glycerol

-

Equipment: High-pressure homogenizer, magnetic stirrer with heating, particle size analyzer (DLS), zeta potential analyzer, HPLC system.

LNE Preparation Workflow

Caption: Workflow for LNE formulation of the lipophilic contrast agent.

Step-by-Step Formulation Protocol

-

Oil Phase Preparation:

-

Accurately weigh the required amount of this compound.

-

In a separate vessel, weigh the oil (e.g., MCT) and the primary surfactant (e.g., soybean lecithin).

-

Add the active compound to the oil/surfactant mixture.

-

Heat the mixture to 60-70°C on a magnetic stirrer until all components are fully dissolved, forming a clear, homogenous oil phase.

-

-

Aqueous Phase Preparation:

-

In another vessel, weigh the Water for Injection (WFI) and the tonicity agent (e.g., glycerol).

-

Heat the aqueous phase to the same temperature as the oil phase (60-70°C) with gentle stirring.

-

-

Pre-emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer to form a coarse pre-emulsion.

-

-

Homogenization:

-

Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

-